Viranamycin B
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Overview
Description
Viranamycin B is a natural product that belongs to the family of macrolide antibiotics. It is produced by the soil bacterium Streptomyces hygroscopicus var. viridochromogenes. The compound was first isolated in 1991 and has since been studied for its potential therapeutic applications. Viranamycin B has shown promising results in treating various diseases, including cancer and bacterial infections. In
Scientific Research Applications
Microbial Impact on Broiler Intestines
A study by Neumann and Suen (2015) delved into the effects of virginiamycin, a compound closely related to Viranamycin B, on the gastrointestinal microbiota of chickens. The study highlighted virginiamycin's role in influencing the major bacterial populations in mature broilers' intestines, reflecting its impact on poultry health and nutrition (Neumann & Suen, 2015).
Antibiotic Mechanism and Biosynthesis
Yin and Zabriskie (2004) explored the biosynthesis of viomycin (tuberactinomycin B), which shares structural similarities with Viranamycin B. Their research revealed the functions of specific enzymes in the biosynthesis pathway, offering insights into the complex processes involved in antibiotic production and potential avenues for developing analogs with reduced toxicity (Yin & Zabriskie, 2004).
Nutritional Impact on Swine
Agudelo et al. (2007) investigated the influence of virginiamycin on phosphorus digestibility and utilization in pigs, which is pertinent to understanding how Viranamycin B and its analogs can affect animal nutrition. Their findings demonstrated the antibiotic's role in improving nutrient digestibility, highlighting its potential applications in animal feed to enhance growth and health (Agudelo et al., 2007).
properties
CAS RN |
139595-04-3 |
---|---|
Product Name |
Viranamycin B |
Molecular Formula |
C44H73NO14 |
Molecular Weight |
840 g/mol |
IUPAC Name |
[6-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |
InChI |
InChI=1S/C44H73NO14/c1-13-31-37(47)24(4)17-22(2)15-14-16-33(53-11)40(57-42(50)34(54-12)19-23(3)18-25(5)38(31)48)27(7)39(49)28(8)44(52)21-35(26(6)29(9)59-44)56-36-20-32(46)41(30(10)55-36)58-43(45)51/h14-16,18-19,24-33,35-41,46-49,52H,13,17,20-21H2,1-12H3,(H2,45,51)/b16-14+,22-15+,23-18+,34-19- |
InChI Key |
IQDQMKRHOJUEEN-SDZJFZHQSA-N |
Isomeric SMILES |
CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)/C)C)O |
SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |
synonyms |
viranamycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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